![molecular formula C4H4N2O2 B133760 1H-Pyrazole-4-carboxylic acid CAS No. 37718-11-9](/img/structure/B133760.png)
1H-Pyrazole-4-carboxylic acid
Overview
Description
4-Carboxypyrazole, also known as pyrazole-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C4H4N2O2. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mechanism of Action
Target of Action
1H-Pyrazole-4-carboxylic acid is a compound with a variety of potential targets. One such target is the Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .
Mode of Action
It is believed that the compound interacts with its targets, such as hematopoietic prostaglandin d synthase, leading to changes in the activity of these targets
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interaction with multiple targets. For instance, by interacting with Hematopoietic prostaglandin D synthase, it could potentially influence the prostaglandin biosynthesis pathway . .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Given its potential interaction with hematopoietic prostaglandin d synthase, it could potentially influence the production of prostaglandin d2, thereby affecting the physiological and pathological processes mediated by this compound .
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-4-carboxylic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well known. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Carboxypyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine with α,β-unsaturated carbonyl compounds, followed by oxidation. Another method includes the reaction of pyrazole with carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, 4-Carboxypyrazole is typically produced via the cyclization of hydrazine derivatives with diketones, followed by carboxylation. The reaction conditions often involve the use of catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxypyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrazole-4-carboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed under acidic or basic conditions.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-carboxaldehyde.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
1H-Pyrazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives exhibit a wide range of pharmacological activities, making them essential in drug discovery and development. For instance, pyrazole derivatives have shown potential as anti-inflammatory, analgesic, and anticancer agents .
Case Study: Antioxidant Activity
Research has demonstrated that copper(II) complexes with pyrazole derivatives exhibit significant antioxidant properties. These complexes act as mimics for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are critical enzymes in cellular antioxidant defense mechanisms .
Compound | Activity | Reference |
---|---|---|
Cu(II) complex with pyrazole | SOD mimic | |
Pyrazole derivatives | Anticancer activity |
Agricultural Chemistry
Herbicides and Fungicides
this compound is integral to the formulation of herbicides and fungicides. It aids in the development of compounds that enhance crop protection and yield. For example, the compound has been utilized in synthesizing HPPD-inhibiting herbicides, which are effective against various weeds in paddy fields .
Case Study: Efficacy in Weed Control
A study evaluated the herbicide QYR301, which incorporates this compound derivatives. The results indicated high efficacy against notorious weeds like Echinochloa crus-galli, demonstrating the compound's potential in sustainable agriculture .
Herbicide | Target Weeds | Efficacy |
---|---|---|
QYR301 | Echinochloa crus-galli | High |
Leptochloa chinensis | High |
Material Science
Advanced Materials Development
In material science, this compound is explored for its role in creating advanced polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .
Case Study: Coating Formulations
Research into polymer formulations incorporating pyrazole derivatives has shown improved mechanical properties and resistance to corrosion, highlighting their utility in protective coatings for metal surfaces .
Analytical Chemistry
Reagent Applications
In analytical chemistry, this compound is utilized as a reagent in various techniques for detecting and quantifying other substances. Its effectiveness as a reference standard in chromatographic methods aids researchers in achieving accurate results .
Case Study: Chromatographic Techniques
Studies have demonstrated that using pyrazole derivatives as internal standards enhances the reliability of chromatographic analyses, particularly in complex mixtures found in environmental samples .
Comparison with Similar Compounds
- Pyrazole-3-carboxylic acid
- Pyrazole-5-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid
Comparison: 4-Carboxypyrazole is unique due to its specific position of the carboxyl group on the pyrazole ring, which influences its reactivity and interaction with other molecules. Compared to pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, 4-Carboxypyrazole exhibits different chemical and biological properties, making it suitable for distinct applications .
Biological Activity
1H-Pyrazole-4-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and case studies.
Overview of Biological Activities
This compound and its derivatives exhibit a wide range of biological activities:
- Anti-inflammatory : Several studies have demonstrated the compound's ability to inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), making it a potential candidate for treating inflammatory diseases.
- Antimicrobial : The compound has shown efficacy against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
- Anticancer : Research indicates that certain derivatives can inhibit cancer cell proliferation, suggesting their use in cancer therapy.
- Neuroprotective : Some studies suggest that this compound may protect neuronal cells from damage, which is crucial for neurodegenerative disease treatment.
Anti-inflammatory Activity
A study by Burguete et al. synthesized several 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them for anti-inflammatory properties. Compounds showed significant inhibition of TNF-α and IL-6 at concentrations comparable to dexamethasone . Another study reported that derivatives of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide exhibited potent anti-inflammatory effects in a carrageenan-induced rat paw edema model .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
---|---|---|---|
Dexamethasone | 76% (1 µM) | 86% (1 µM) | |
Compound 4 | 61% (10 µM) | 76% (10 µM) | |
Compound 10a | 75% (3 h) | - |
Antimicrobial Activity
The antimicrobial efficacy of this compound was highlighted in a study where compounds were screened against Mycobacterium tuberculosis and various bacterial strains. Notably, compound 4b demonstrated significant inhibition against E. coli and Aspergillus niger at concentrations lower than standard antibiotics .
Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Concentration (µg/mL) | Reference |
---|---|---|---|
Mycobacterium tuberculosis | 6.25 | Rifampin (0.25) | |
E. coli | 40 | Ampicillin | |
Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
Research indicates that certain derivatives of this compound can inhibit the growth of cancer cells. A derivative was identified as a potent inhibitor of ALKBH1, an enzyme implicated in cancer progression . The structure–activity relationship studies revealed that modifications to the pyrazole ring significantly influenced anticancer activity.
Case Studies
In a notable case study involving neuroprotection, researchers investigated the effects of various pyrazole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that specific compounds could reduce cell death by modulating apoptotic pathways .
Properties
IUPAC Name |
1H-pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBBXSASDSZJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191150 | |
Record name | 1H-Pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37718-11-9 | |
Record name | Pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37718-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxypyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037718119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CARBOXYPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJZ84GV8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Carboxypyrazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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